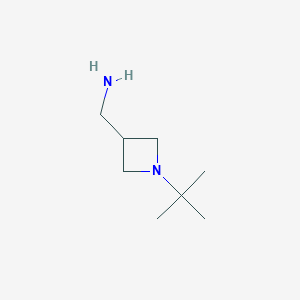
(1-Tert-butylazetidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Tert-butylazetidin-3-yl)methanamine is an organic compound featuring a four-membered azetidine ring substituted with a tert-butyl group at the first position and a methanamine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylazetidin-3-yl)methanamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 3-chloropropylamine and tert-butylamine.
Substitution Reaction: The tert-butyl group is introduced via nucleophilic substitution reactions, often using tert-butyl halides under basic conditions.
Introduction of the Methanamine Group: The methanamine group is typically introduced through reductive amination of the corresponding ketone or aldehyde precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are adjusted to scale up the production efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Various amine derivatives.
Substitution Products: Modified azetidine derivatives with different substituents.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: this compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Biological Studies: It is used in studies exploring the interaction of small molecules with biological targets.
Industry:
Materials Science: The compound is explored for its potential in creating new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (1-Tert-butylazetidin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are often elucidated through biochemical assays and computational modeling.
Comparison with Similar Compounds
Azetidine: The parent compound without the tert-butyl and methanamine groups.
N-tert-Butylazetidine: Similar structure but lacks the methanamine group.
3-Azetidinylmethanamine: Similar structure but lacks the tert-butyl group.
Uniqueness: (1-Tert-butylazetidin-3-yl)methanamine is unique due to the combination of the tert-butyl and methanamine groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(1-tert-butylazetidin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2,3)10-5-7(4-9)6-10/h7H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVSBMCDUQPJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
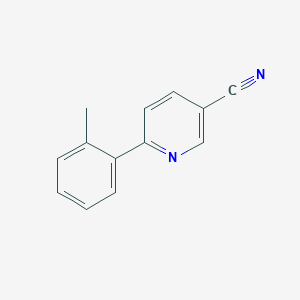
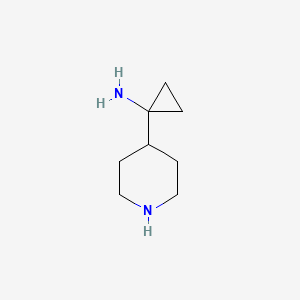
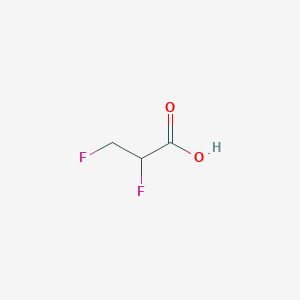
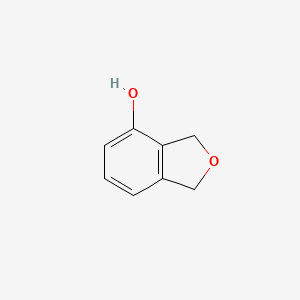
![6-Fluorobenzo[d]isoxazole](/img/structure/B7960271.png)


![2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B7960309.png)
![Benzo[d]oxazol-4-ylmethanol](/img/structure/B7960319.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7960323.png)
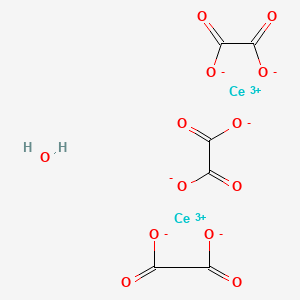
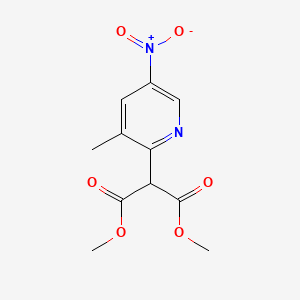
![Methyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B7960335.png)
![Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B7960343.png)
